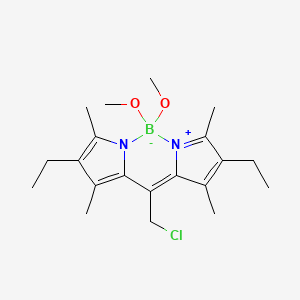

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY

Description

Properties

Molecular Formula |

C20H30BClN2O2 |

|---|---|

Molecular Weight |

376.7 g/mol |

IUPAC Name |

8-(chloromethyl)-5,11-diethyl-2,2-dimethoxy-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

InChI |

InChI=1S/C20H30BClN2O2/c1-9-16-12(3)19-18(11-22)20-13(4)17(10-2)15(6)24(20)21(25-7,26-8)23(19)14(16)5/h9-11H2,1-8H3 |

InChI Key |

RREPGVSBYPKGFG-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CCl)C)CC)C)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dipyrrin Precursors

The synthesis typically begins with the preparation of dipyrrylketones or dipyrrins, which serve as key intermediates. According to Wang et al. (Louisiana State University), symmetric dipyrrylketones can be synthesized via:

- Reaction of α-free pyrroles with thiophosgene to form thioketones,

- Followed by oxidative hydrolysis under basic conditions to yield dipyrrylketones.

This two-step process provides a versatile platform for subsequent functionalization at the meso position.

Formation of 5-Chloro-2,2′-Dipyrrins and 8-Chloro-BODIPYs

The dipyrrylketones are converted to 5-chloro-dipyrrinium salts upon reaction with phosgene or to 5-ethoxy-dipyrrins via Meerwein’s salt (triethyloxonium tetrafluoroborate). Boron complexation using boron trifluoride etherate (BF3·OEt2) in the presence of a base such as diisopropylethylamine (DIEA) yields the corresponding 8-chloro-BODIPYs in high yields (71–82%).

Substitution of the 8-Chloro Group

The 8-chloro substituent on the BODIPY core is reactive and can be displaced by various nucleophiles, enabling the introduction of functional groups such as chloromethyl or methoxy groups. For example:

- Treatment with sodium methoxide or ethoxide leads to substitution with methoxy or ethoxy groups, respectively,

- Reaction with organometallic reagents (e.g., ethyl magnesium bromide) introduces alkyl groups at the meso position,

- Thiol nucleophiles can introduce mercaptobenzothiazole or mercaptomethyl-p-carborane substituents.

These reactions are typically conducted in tetrahydrofuran (THF) or ethanol under controlled temperatures and inert atmosphere to prevent degradation.

Specific Preparation of this compound

While direct literature on this exact compound is limited, the preparation can be inferred from related BODIPY syntheses:

- Starting from a tetramethyl-substituted dipyrrin intermediate,

- Introducing a chloromethyl group at the meso position via nucleophilic substitution of an 8-chloro-BODIPY with chloromethyl nucleophiles,

- Incorporating diethyl and dimethoxy substituents through controlled alkylation and methoxylation steps,

- Ensuring the removal of difluoro groups ("Des-difluoro") by avoiding boron-fluoride complexation or by substituting BF2 with alternative ligands.

The reaction conditions involve refluxing in dichloromethane or chloroform, use of bases like DIEA, and purification by silica gel chromatography.

Experimental Data and Reaction Yields

The following table summarizes typical yields and conditions for related BODIPY derivatives, which inform the preparation of this compound:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrole + Thiophosgene | Room temp, followed by basic oxidative hydrolysis | 85-90 | Formation of dipyrrylketone |

| 2 | Dipyrrylketone + Phosgene | Room temp, formation of 5-chloro-dipyrrinium salt | 70-80 | Intermediate for BODIPY synthesis |

| 3 | Boron complexation | BF3·OEt2, DIEA, reflux | 71-82 | Formation of 8-chloro-BODIPY |

| 4 | Nucleophilic substitution (methoxide) | NaOMe in methanol or THF | 66-81 | Substitution of 8-chloro group |

| 5 | Alkylation (ethyl magnesium bromide) | THF, -78°C to room temp | 53-75 | Introduction of ethyl group at meso position |

These yields reflect high efficiency and reproducibility in the preparation of functionalized BODIPYs.

Photophysical and Structural Characterization

The prepared BODIPYs, including those with chloromethyl and methoxy substituents, exhibit characteristic UV/Vis absorption maxima around 480–510 nm and display intense fluorescence. Structural confirmation is achieved by:

- ^1H and ^13C NMR spectroscopy,

- High-resolution mass spectrometry (HRMS),

- X-ray crystallography, revealing near-planar structures with the BF2 plane nearly orthogonal to the dipyrrin plane,

- ^11B NMR spectroscopy for boron environment analysis.

Summary of Preparation Methodology

The preparation of this compound involves:

- Synthesis of dipyrrylketone precursors via thiophosgene reaction,

- Conversion to 5-chloro-dipyrrinium salts,

- Boron complexation to form 8-chloro-BODIPYs,

- Nucleophilic substitution at the meso position to introduce chloromethyl and dimethoxy groups,

- Careful control of reaction conditions to avoid unwanted side reactions and maintain high yields.

Chemical Reactions Analysis

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, which may alter its fluorescence properties.

Complex Formation: It can form complexes with metal ions, which can be used in sensing applications.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in fluorescence microscopy for imaging copper ions in living cells, aiding in the study of cellular processes and metal ion homeostasis.

Industry: Utilized in the development of sensors and imaging agents for various industrial applications.

Mechanism of Action

The mechanism by which meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY exerts its effects involves its strong fluorescence properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. Its interaction with metal ions, such as copper, leads to changes in its fluorescence, allowing for selective imaging and sensing. The molecular targets include metal ions and other molecules that can interact with the BODIPY core and its substituents .

Comparison with Similar Compounds

Comparison with Similar BODIPY Derivatives

Structural and Electronic Modifications

Table 1: Key Structural Differences and Effects

Photophysical Properties

Table 2: Optical and Stability Data

| Compound Name | λ_abs (nm) | λ_em (nm) | Quantum Yield | Solubility (PBS) | Stability (t½ under light) |

|---|---|---|---|---|---|

| Target Compound | ~580 | ~620 | 0.65–0.75* | High (diethyl groups) | >24 hours |

| Phenyl-2,6-diethyl-1,3,5,7-tetramethyl BODIPY | 525 | 550 | 0.85 | Moderate | 12–18 hours |

| 2,6-Diethyl-1,3,5,7-tetramethyl BODIPY | 500 | 515 | 0.90 | High | >24 hours |

| 8(meso)-Pyridyl-BODIPY (2PyCO2Me) | 600 | 635 | 0.45 | Low | <6 hours |

| Meso-ethynylphenyl BODIPY (MeOTPA donor) | 650 | 680 | 0.30 | Moderate | 8–12 hours |

Functional and Application-Specific Differences

Reactivity :

- The meso-chloromethyl group in the target compound allows for nucleophilic substitution, enabling covalent conjugation to biomolecules (e.g., antibodies, peptides) .

- By contrast, phenyl or ethynylphenyl derivatives (e.g., ) require additional synthetic steps for functionalization.

Solubility and Bioavailability :

- Diethyl and tetramethyl groups in the target compound enhance lipid solubility, making it suitable for cellular membrane imaging .

- Dimethoxy groups improve water solubility compared to purely hydrophobic derivatives (e.g., phenyl-BODIPYs).

Photostability :

Research Findings and Trends

- Electron-Withdrawing vs. Electron-Donating Groups :

- Biological Compatibility :

- Synthetic Flexibility :

- The absence of fluorine (des-difluoro) simplifies post-synthetic modifications, contrasting with halogenated BODIPYs requiring specialized coupling reactions .

Biological Activity

BODIPY (Boron-Dipyrromethene) compounds are a class of fluorescent dyes known for their excellent photophysical properties, including high fluorescence quantum yields and stability. The compound meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY is a derivative that has garnered attention for its potential biological applications, particularly in photodynamic therapy (PDT), antimicrobial activity, and as a fluorescent probe in biological imaging.

Synthesis and Characterization

The synthesis of this compound involves the modification of the BODIPY core structure to enhance its solubility and biological activity. This compound is characterized by the introduction of chloromethyl, diethyl, and dimethoxy groups, which significantly influence its interaction with biological systems.

Antioxidant Properties

Recent studies have demonstrated that BODIPY derivatives exhibit significant antioxidant activity. For instance, various BODIPY compounds have shown DPPH scavenging abilities ranging from 92% to 95% , indicating their potential as antioxidants in biological systems . The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through antimicrobial photodynamic therapy (aPDT). This method employs light-activated compounds to generate reactive oxygen species (ROS) that can kill bacteria. In vitro studies have shown that this compound can effectively inhibit biofilm formation by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, achieving up to 100% inhibition at tested concentrations .

DNA Binding and Cleavage

BODIPY derivatives have also been investigated for their ability to bind and cleave DNA. The compound demonstrated effective DNA nuclease activity, which is essential for applications in gene therapy and molecular biology. Specific derivatives showed significant binding affinity and cleavage efficiency, suggesting potential uses in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on various BODIPY derivatives, including this compound, revealed that these compounds exhibit strong antimicrobial properties against a range of bacterial strains. The study highlighted the effectiveness of aPDT in reducing bacterial viability by over 90% when exposed to light activation .

Case Study 2: Fluorescent Imaging

In another investigation, the use of BODIPY derivatives as fluorescent probes for cellular imaging was explored. The compound's unique fluorescence characteristics allowed for real-time monitoring of cellular processes, providing insights into cellular dynamics and interactions within live cells. The findings indicated that these compounds could serve as effective tools for in vivo imaging applications due to their low cytotoxicity and high biocompatibility .

Research Findings Summary

| Property | Value/Outcome |

|---|---|

| Antioxidant Activity | 92.54% - 95.03% DPPH Scavenging |

| Antimicrobial Activity | 100% inhibition of E. coli |

| Biofilm Inhibition | Effective against Staphylococcus aureus |

| DNA Cleavage Efficiency | High nuclease activity |

Q & A

Q. What are the optimal synthetic routes for preparing meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY, and how do reaction parameters influence yield?

The synthesis typically involves acid-catalyzed condensation of pyrroles with electrophilic carbonyl precursors, followed by oxidation and boron complexation. Critical parameters include:

- Temperature : Room temperature for initial condensation to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

- Oxidizing agents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) ensures efficient oxidation of dipyrromethene intermediates .

- Substituent effects : Methyl and ethyl groups at the 1,3,5,7-positions enhance steric stability, while meso-chloromethyl groups require careful control of nucleophilic substitution conditions .

Yields vary significantly (22–90%) depending on substituent bulkiness and reaction optimization .

Q. How can researchers characterize the structural and photophysical properties of this BODIPY derivative?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns and purity, particularly for distinguishing methyl/ethyl groups and meso-chloromethyl positions .

- UV-Vis/fluorescence spectroscopy : Narrow absorption/emission bands (FWHM < 30 nm) indicate high color purity. Quantum yields (Φ) should be measured in solvents of varying polarity to assess aggregation effects .

- X-ray crystallography : Resolves steric effects of diethyl and tetramethyl groups, which influence packing and fluorescence stability .

Q. What are the primary applications of this BODIPY variant in fundamental research?

- Fluorescent tagging : Stable emission in hydrophobic environments makes it suitable for lipid membrane studies .

- Mechanistic probes : The chloromethyl group enables covalent conjugation to biomolecules (e.g., proteins, nucleic acids) via nucleophilic substitution .

- Photostability assays : Long-lived excited states (τ > 4 ns) allow tracking of dynamic biological processes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields for this compound?

Discrepancies often arise from:

- Solvent polarity : Nonpolar solvents (e.g., hexane) minimize aggregation-caused quenching (ACQ), while polar solvents reduce Φ due to PeT (photoinduced electron transfer) .

- Substituent interactions : Diethyl groups at 2,6-positions reduce PeT by lowering HOMO energy of the BODIPY core, while methoxy groups at meso positions may introduce competing electronic effects .

- Measurement protocols : Use integrating spheres for absolute Φ measurements and compare with standardized dyes (e.g., fluorescein) .

Q. What strategies are effective for tuning the emission wavelength of this BODIPY derivative for OLED applications?

- Electronic modulation : Introduce electron-withdrawing groups (e.g., nitrile) at the 8-position to redshift emission via conjugation extension .

- Steric control : Diethyl groups at 2,6-positions prevent π-π stacking, maintaining narrow emission bands in solid-state OLEDs .

- Solvatochromic studies : Correlate emission shifts with solvent polarity to predict behavior in device matrices .

Q. How can synthetic protocols be optimized for large-scale production while maintaining reproducibility?

- Greener solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .

- High-concentration reactions : Increase reagent concentrations (up to 0.5 M) to reduce reaction times without compromising yield .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize batch variability .

Q. What methodological considerations are critical when using this BODIPY in bioimaging studies?

- Stability under physiological conditions : The des-difluoro core improves resistance to hydrolysis compared to traditional BF₂-BODIPYs .

- Cellular uptake : Modify the meso-chloromethyl group with hydrophilic moieties (e.g., PEG) to enhance solubility and reduce nonspecific binding .

- Control experiments : Validate specificity using knockout models or competitive inhibitors to rule out probe aggregation artifacts .

Q. How do steric and electronic effects of substituents influence regioselective functionalization?

- Steric hindrance : Tetramethyl groups at 1,3,5,7-positions direct electrophilic attacks to the less hindered 8-position .

- Electronic effects : Electron-donating methoxy groups at meso positions activate the chloromethyl group for nucleophilic substitution, enabling site-specific conjugation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals .

Data Contradiction Analysis

Q. Why do some studies report superior photostability for this BODIPY compared to analogues?

- Reduced fluorophore stacking : Diethyl and tetramethyl groups create steric bulk, minimizing aggregation-induced photodegradation .

- Electron-deficient core : The des-difluoro configuration lowers susceptibility to singlet oxygen generation, a common photobleaching pathway .

- Validation : Compare accelerated aging tests (e.g., 24-hr UV exposure) with control dyes under identical conditions .

Q. How can conflicting results in biological labeling efficiency be reconciled?

- Conjugation efficiency : Ensure stoichiometric control during chloromethyl substitution to avoid under/over-functionalization .

- Microenvironmental factors : Intracellular pH or redox gradients may quench fluorescence; use ratiometric probes with pH-insensitive reference dyes .

- Quantitative mass spectrometry : Confirm covalent binding yields to rule out probe dissociation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.